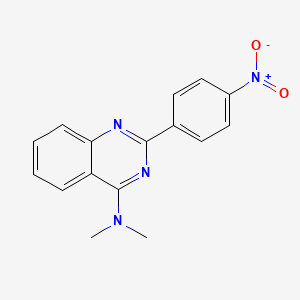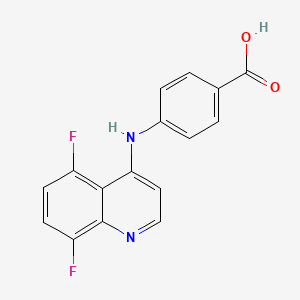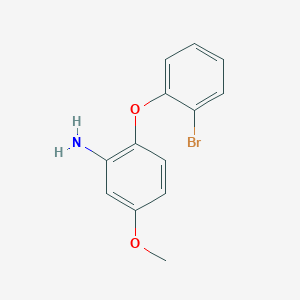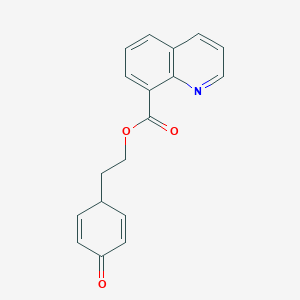
2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona es un compuesto químico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona generalmente implica la reacción de 4-metoxibencilamina con 2-clorometilquinazolin-4(3H)-ona en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un disolvente adecuado, como etanol o metanol, y un catalizador, como ácido clorhídrico o ácido sulfúrico. La mezcla de reacción se calienta a una temperatura específica, generalmente alrededor de 80-100 °C, durante varias horas para garantizar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona puede implicar métodos más eficientes y escalables. Estos métodos podrían incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y rendimientos más altos. Además, el uso de técnicas avanzadas de purificación, como la cristalización o la cromatografía, garantiza la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El grupo clorometilo puede ser sustituido por otros grupos funcionales, como grupos hidroxilo, amino o alquilo, mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como el hidróxido de sodio (NaOH) o el amoníaco (NH3) pueden utilizarse para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona con diferentes estados de oxidación, mientras que las reacciones de sustitución pueden producir una variedad de quinazolinonas funcionalizadas.
Aplicaciones Científicas De Investigación
2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Además, el compuesto puede interactuar con las vías de señalización celular, influyendo en varios procesos biológicos.
Comparación Con Compuestos Similares
2-(Clorometil)-3-(4-metoxifenil)quinazolin-4(3H)-ona puede compararse con otros compuestos similares, como:
2-(Clorometil)-3-fenilquinazolin-4(3H)-ona: Este compuesto carece del grupo metoxilo en el anillo fenilo, lo que puede resultar en diferentes actividades biológicas y reactividad química.
2-(Clorometil)-3-(4-hidroxifenil)quinazolin-4(3H)-ona:
2-(Clorometil)-3-(4-nitrofenil)quinazolin-4(3H)-ona: El grupo nitro introduce reactividad adicional y posibles actividades biológicas en comparación con el compuesto sustituido con metoxilo.
Propiedades
Número CAS |
22312-82-9 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 |
Clave InChI |
KJYIUTDQVXLYMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)






![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)

